molecular formula C8H20N2O B1529420 (4-Amino-3-ethoxybutyl)dimethylamine CAS No. 1341918-40-8

(4-Amino-3-ethoxybutyl)dimethylamine

Cat. No. B1529420
M. Wt: 160.26 g/mol
InChI Key: UDYGMTDODPECSM-UHFFFAOYSA-N
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Description

“(4-Amino-3-ethoxybutyl)dimethylamine” is an organic compound with the molecular formula C8H20N2O . It is also known as AEBA or DMBAE. The compound has a molecular weight of 160.26 .


Molecular Structure Analysis

The molecular structure of “(4-Amino-3-ethoxybutyl)dimethylamine” consists of 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(4-Amino-3-ethoxybutyl)dimethylamine” is a liquid at room temperature . It has a density of 0.899±0.06 g/cm3 .

Scientific Research Applications

  • In Vivo Metabolism Studies :

    • A study focused on the in vivo metabolism of a phenethylamine, closely related to the chemical structure of interest, in rats. It identified various metabolites, suggesting multiple metabolic pathways in operation (Kanamori et al., 2002).
  • Synthesis and Characterization of Antibodies :

    • Research on the synthesis and characterization of antibodies against a dimethoxyphenylethylamine derivative demonstrated the potential for developing specific antibodies directed toward compounds with similar structural features (Knoll & Wisser, 1973).
  • Antimicrobial and Anti-Proliferative Potential :

    • A study evaluated the antimicrobial and anti-proliferative activities of derivatives of a compound structurally similar to the chemical of interest. The compounds showed good antimicrobial activity against various microbial cells and anti-proliferative activity on certain cell lines (Zarafu, 2020).
  • Metabolic Pathways in Novel Psychedelic Substances :

    • Another study explored the metabolic profile of N-Benzylphenethylamines, which are structurally related to the compound . It provided insights into the major metabolic pathways, highlighting the diversity in metabolic reactions these compounds can undergo (Šuláková et al., 2021).
  • Synthesis of Derivatives for Heterocyclic Systems :

    • Research on the synthesis of heterocyclic systems using derivatives structurally related to (4-Amino-3-ethoxybutyl)dimethylamine, providing valuable insights into synthetic chemistry and the creation of new molecular structures (Selič et al., 1997).

Safety And Hazards

“(4-Amino-3-ethoxybutyl)dimethylamine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H227 and H314 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-ethoxy-N',N'-dimethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-4-11-8(7-9)5-6-10(2)3/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYGMTDODPECSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-ethoxybutyl)dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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